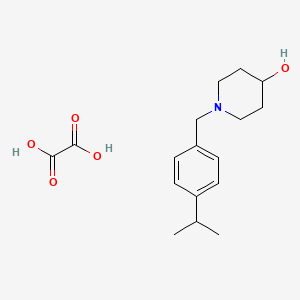![molecular formula C19H19N3OS B4935879 N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, commonly known as PEITC, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and watercress. PEITC has been shown to possess anticancer properties and has garnered significant attention from the scientific community due to its potential as a chemopreventive agent.
Wirkmechanismus
PEITC exerts its anticancer effects by targeting multiple cellular pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
Biochemical and Physiological Effects:
PEITC has been shown to modulate various cellular processes, including cell cycle arrest, apoptosis, and autophagy. It has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, PEITC has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
PEITC is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess low toxicity in animal models and has a favorable pharmacokinetic profile. However, the low solubility of PEITC in water can limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on PEITC should focus on elucidating its mechanism of action in various cancer models and identifying specific molecular targets that mediate its anticancer effects. In addition, the development of novel delivery systems that can enhance the solubility and bioavailability of PEITC may increase its efficacy in cancer prevention and treatment. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PEITC in humans.
Synthesemethoden
PEITC can be synthesized from its precursor compound, phenethyl isothiocyanate (PEITC), which is found in cruciferous vegetables. The synthesis of PEITC involves the reaction of PEITC with 2-mercaptoacetamide in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
PEITC has been extensively studied for its anticancer properties in various cancer models. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways. PEITC has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14(15-8-4-2-5-9-15)21-18(23)13-24-19-20-12-17(22-19)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOBRQIMNHBMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5927098 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)


![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
